molecular formula C11H12ClNO B11890278 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride CAS No. 698343-70-3

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride

Cat. No.: B11890278
CAS No.: 698343-70-3
M. Wt: 209.67 g/mol
InChI Key: MNAURPQDSULDCY-UHFFFAOYSA-N
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Description

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride: is an organic compound with a complex structure, featuring both an amino group and a carbonyl chloride group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include:

Comparison with Similar Compounds

  • 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
  • 5,6,7,8-Tetrahydro-1-naphthylamine
  • 1-Amino-5,6,7,8-tetrahydronaphthalene, TFA

Comparison:

Biological Activity

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a naphthalene core, an amino group, and a carbonyl chloride functional group. This unique configuration allows it to participate in various chemical reactions and potentially exhibit biological activities relevant to drug development.

  • Molecular Formula : C11_{11}H12_{12}ClN\O
  • Molecular Weight : Approximately 227.67 g/mol
  • Functional Groups : Amino group (-NH2_2), Carbonyl chloride (-COCl)

Synthesis Methods

The compound can be synthesized through several methods that emphasize functional group transformations. The carbonyl chloride group is particularly reactive, allowing for the formation of various derivatives that may enhance biological activity.

Potential Biological Activities:

  • Antiemetic Properties : Related compounds have exhibited efficacy in reducing nausea and vomiting.
  • Anti-inflammatory Activity : The amino group may interact with biological targets to exert anti-inflammatory effects. Compounds similar to this compound have shown inhibition of nitric oxide (NO) production in macrophage cell lines .

Research Findings

Several studies highlight the biological potential of structurally similar compounds:

StudyCompoundFindings
Wang et al. (2023)Pterolobirin H AnaloguesShowed potent inhibition of NO production (up to 100% at sub-cytotoxic concentrations) in RAW 264.7 cells .
Case Study on Anticancer ActivityVarious DiterpenesExhibited significant anticancer effects against HT29 and Hep-G2 cell lines .

These findings suggest that compounds with similar structures may possess significant biological activities that warrant further investigation.

Case Studies

  • Anticancer Activity : A study evaluating the anticancer properties of pterolobirin analogues demonstrated their ability to inhibit cancer cell proliferation significantly. These compounds could serve as models for developing new anticancer agents based on the naphthalene core structure.
  • Inflammation Reduction : The inhibition of NO production by related compounds indicates a potential pathway for developing anti-inflammatory drugs. This activity could be explored further for therapeutic applications in inflammatory diseases.

Properties

CAS No.

698343-70-3

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1,4-5,10H,2-3,6,13H2

InChI Key

MNAURPQDSULDCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)C(=O)Cl)N

Origin of Product

United States

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